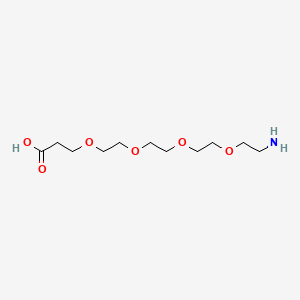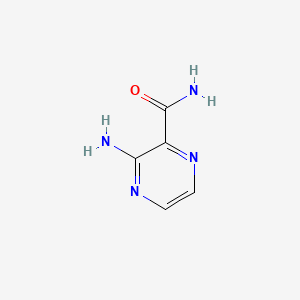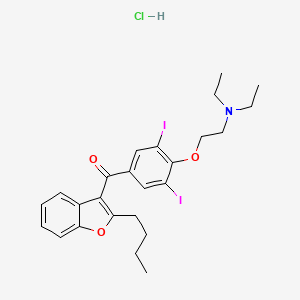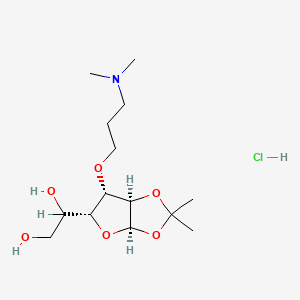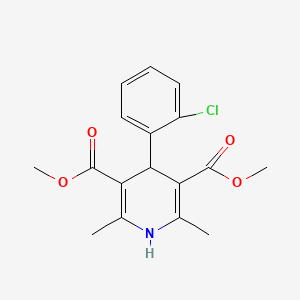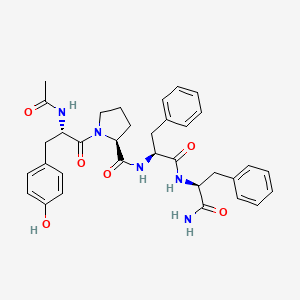
Acetyl tetrapeptide-15
Overview
Description
Acetyl tetrapeptide-15 is a synthetic peptide primarily used in cosmetics for sensitive skin. It is derived from endomorphin-2, a human μ-opioid receptor agonist with selective anti-nociceptive effects. This compound is known for its ability to reduce skin hyperreactivity, producing inflammatory, chronic, and neuropathic pain by increasing the threshold of neuronal excitability in μ-opioid receptors via an endorphin-like pathway .
Mechanism of Action
Target of Action
Acetyl Tetrapeptide-15 primarily targets neuro-sensitive skin . It is designed to reduce the nerve response to external stimuli . The compound binds to the μ opioid receptor on nerve endings , which plays a crucial role in the perception of pain and discomfort .
Mode of Action
This compound interacts with its targets by mimicking endomorphin-2 , a human μ-opioid agonist . This interaction results in a reduction of the nerve response to external stimuli . It limits the release of pro-inflammatory neuromediators, specifically CGRP (Calcitonin Gene-Related Peptide) , and lowers the response of the sensory nerves to external stimuli .
Biochemical Pathways
The compound operates via an endorphin-like pathway . By binding to the μ opioid receptor, this compound increases the threshold of neuronal excitability . This action reduces skin hyperreactivity, leading to a decrease in inflammatory, chronic, and neuropathic pain .
Result of Action
The result of this compound’s action is a significant reduction in sensations of pain and discomfort . It makes the skin less reactive to different stimuli and sensations . This is particularly beneficial for sensitive skin, which may otherwise react adversely to certain skincare products or treatments .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, it is incorporated into the finishing process of skincare products below 50°C, or at room temperature for cold processing . This suggests that temperature could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Acetyl tetrapeptide-15 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the μ-opioid receptor on nerve endings. By mimicking endomorphin-2, this compound binds to this receptor, which leads to a reduction in the release of pro-inflammatory neuromediators such as calcitonin gene-related peptide (CGRP). This interaction helps in lowering the response of sensory nerves to external stimuli, thereby reducing sensations of pain and discomfort .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In skin cells, it increases the tolerance threshold, making the skin less reactive to various stimuli. This peptide limits the release of pro-inflammatory neuromediators and lowers the response of sensory nerves, which is particularly beneficial for individuals with sensitive skin. By binding to the μ-opioid receptor, this compound reduces sensations of pain and discomfort, thereby enhancing the overall comfort of the skin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the μ-opioid receptor on nerve endings. This binding mimics the action of endomorphin-2, a natural peptide that reduces pain sensations. By repeating a part of the endomorphin-2 sequence (tyrosine-proline-phenylalanine-phenylalanine-NH2), this compound effectively limits the release of pro-inflammatory neuromediators such as CGRP. This reduction in neuromediator release leads to a decreased response of sensory nerves to external stimuli, thereby reducing pain and discomfort .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this peptide remains stable under various conditions, maintaining its efficacy in reducing nerve response and discomfort. Long-term studies have indicated that this compound continues to provide benefits without significant degradation, making it a reliable ingredient in skincare formulations for sensitive skin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the peptide effectively reduces pain and discomfort without causing adverse effects. At higher dosages, there may be a threshold beyond which toxic or adverse effects could occur. It is essential to determine the optimal dosage to maximize the benefits while minimizing any potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways includes its interaction with the μ-opioid receptor, which plays a crucial role in modulating pain and discomfort. The peptide’s ability to limit the release of pro-inflammatory neuromediators further highlights its involvement in metabolic processes that regulate sensory nerve responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to nerve endings, where it can exert its effects on the μ-opioid receptor. The peptide’s distribution within the skin ensures that it reaches the target sites effectively, providing the desired soothing and pain-relieving effects .
Subcellular Localization
This compound is primarily localized at nerve endings, where it interacts with the μ-opioid receptor. This subcellular localization is crucial for its activity, as it allows the peptide to effectively reduce the release of pro-inflammatory neuromediators and lower the response of sensory nerves to external stimuli. The targeting signals and post-translational modifications of this compound ensure its proper localization and function within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-15 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Acetyl tetrapeptide-15 primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.
Major Products: The major products formed from these reactions are the individual amino acids or shorter peptide fragments .
Scientific Research Applications
Acetyl tetrapeptide-15 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating neuronal excitability and reducing inflammation.
Medicine: Explored for its potential in treating conditions associated with chronic pain and inflammation.
Industry: Widely used in cosmetic formulations for sensitive skin, where it acts as a soothing agent
Comparison with Similar Compounds
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.
Uniqueness: Acetyl tetrapeptide-15 is unique in its ability to target neuro-sensitive skin and reduce the nerve response to external stimuli. It is particularly effective in increasing the skin’s tolerance threshold, making it a valuable ingredient in cosmetic formulations for sensitive skin .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFOBDOGHFWOC-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928007-64-1 | |
| Record name | Acetyl tetrapeptide-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
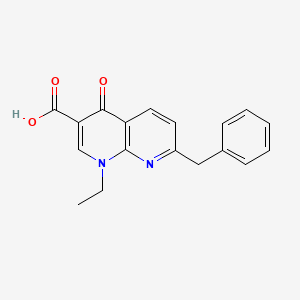

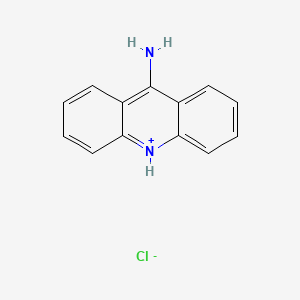
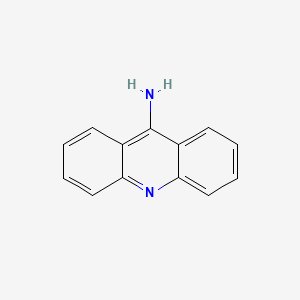
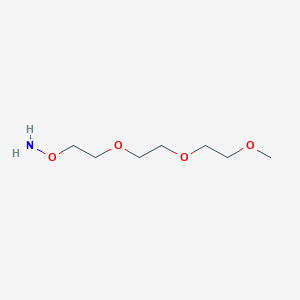
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
